molecular formula C5H14ClNO2 B6188600 4-(methylamino)butane-1,2-diol hydrochloride CAS No. 2648961-82-2

4-(methylamino)butane-1,2-diol hydrochloride

Cat. No.: B6188600
CAS No.: 2648961-82-2
M. Wt: 155.6
InChI Key:
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Description

4-(methylamino)butane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its white to pale cream crystalline powder form and is soluble in hydrochloric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)butane-1,2-diol hydrochloride typically involves the reaction of 4-(methylamino)butane-1,2-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific temperature and pH level to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-(methylamino)butane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(methylamino)butane-1,2-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylamino)butane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylamino)butane-1,2-diol hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in hydrochloric acid and its ability to undergo various chemical reactions distinguish it from similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methylamino)butane-1,2-diol hydrochloride involves the reaction of 4-chlorobutanal with methylamine followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "4-chlorobutanal", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-chlorobutanal is reacted with excess methylamine in ethanol to form 4-(methylamino)butanal.", "Sodium borohydride is added to the reaction mixture to reduce the aldehyde group to a primary alcohol, forming 4-(methylamino)butane-1,2-diol.", "The resulting diol is quaternized with hydrochloric acid to form the hydrochloride salt of 4-(methylamino)butane-1,2-diol." ] }

CAS No.

2648961-82-2

Molecular Formula

C5H14ClNO2

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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